molecular formula C8H14N2O3S B2446844 N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-84-1

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2446844
CAS RN: 1396558-84-1
M. Wt: 218.27
InChI Key: CSEUETPKBSDBCE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide, also known as Metixene, is a synthetic compound that belongs to the thiazepane class of drugs. It has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide acts as a dopamine receptor antagonist, which means it blocks the action of dopamine in the brain. This can help alleviate symptoms of Parkinson's disease, which is caused by a lack of dopamine in the brain. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide also acts as a serotonin receptor antagonist, which can help alleviate symptoms of schizophrenia. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This can help improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can help alleviate symptoms of Parkinson's disease. It has also been shown to decrease the activity of the prefrontal cortex, which can help alleviate symptoms of schizophrenia. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has a number of advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also relatively stable, which makes it easy to store and transport. However, there are some limitations to using N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments. It has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the body. In addition, it can have side effects such as dizziness, nausea, and vomiting, which can affect the results of lab experiments.

Future Directions

There are a number of future directions for research on N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. In addition, further research is needed to investigate the long-term effects of N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide on the brain and its potential for neuroprotection. Finally, research is needed to develop new and improved synthesis methods for N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide that are more efficient and cost-effective.

Synthesis Methods

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide is synthesized by reacting 2-amino-5-methylthiazole with methyl formate to obtain N-methyl-N-(2-methylthiazol-5-yl) formamide. This is then reacted with methoxyacetyl chloride in the presence of triethylamine to obtain N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide.

Scientific Research Applications

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. It has been shown to have a positive effect on dopamine receptors in the brain, which can help alleviate symptoms of Parkinson's disease. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. It has also been shown to improve cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-10(13-2)8(12)6-5-14-4-3-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEUETPKBSDBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CSCCC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide

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